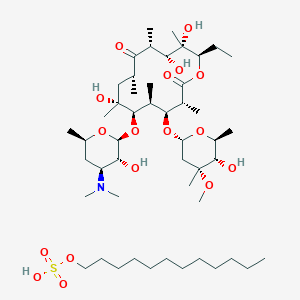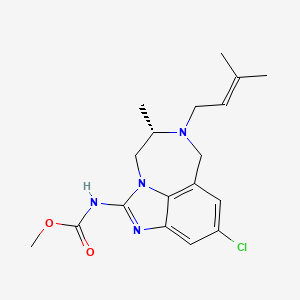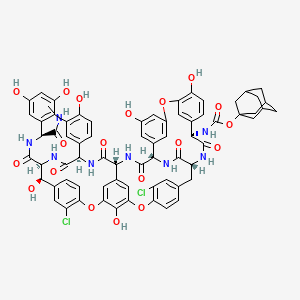
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)- is a complex organic compound with potential applications in various fields of science and industry. This compound is a derivative of ristomycin, a known antibiotic, and has been modified to enhance its properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including chlorination, demethylation, and the introduction of various functional groups. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. For example, chlorination might be carried out using chlorine gas or a chlorinating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a therapeutic agent.
Medicine: Investigating its antibiotic properties and potential use in treating infections.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic or chemical outcome.
相似化合物的比较
Similar Compounds
Ristomycin: The parent compound with known antibiotic properties.
Vancomycin: Another antibiotic with a similar structure and mechanism of action.
Teicoplanin: A glycopeptide antibiotic with comparable applications.
Uniqueness
This compound’s uniqueness lies in its specific modifications, which may enhance its stability, efficacy, or selectivity compared to similar compounds.
属性
分子式 |
C70H62Cl2N8O19 |
|---|---|
分子量 |
1390.2 g/mol |
IUPAC 名称 |
1-adamantyl N-[(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-52-(methylcarbamoyl)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaen-22-yl]carbamate |
InChI |
InChI=1S/C70H62Cl2N8O19/c1-73-63(89)58-41-23-38(82)24-47(85)53(41)40-17-32(3-6-45(40)83)54-65(91)79-59(68(94)78-58)60(86)34-5-9-49(43(72)18-34)98-52-21-36-20-51(61(52)87)97-48-8-2-28(13-42(48)71)14-44-62(88)75-56(66(92)77-57(36)67(93)76-54)35-15-37(81)22-39(16-35)96-50-19-33(4-7-46(50)84)55(64(90)74-44)80-69(95)99-70-25-29-10-30(26-70)12-31(11-29)27-70/h2-9,13,15-24,29-31,44,54-60,81-87H,10-12,14,25-27H2,1H3,(H,73,89)(H,74,90)(H,75,88)(H,76,93)(H,77,92)(H,78,94)(H,79,91)(H,80,95)/t29?,30?,31?,44-,54-,55+,56+,57-,58+,59+,60-,70?/m1/s1 |
InChI 键 |
MXQGKDLLQYUDBQ-LVQMOIKISA-N |
手性 SMILES |
CNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
规范 SMILES |
CNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


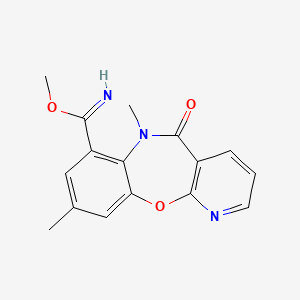
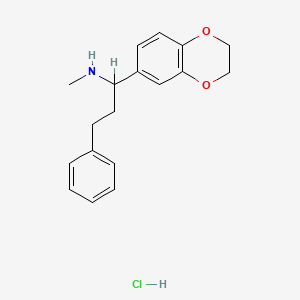
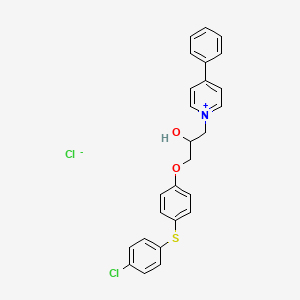

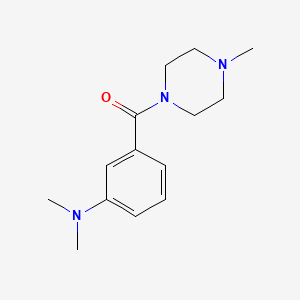
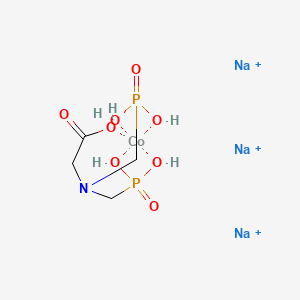
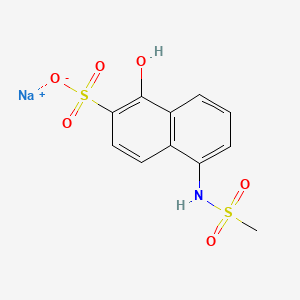
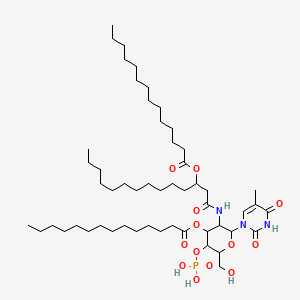
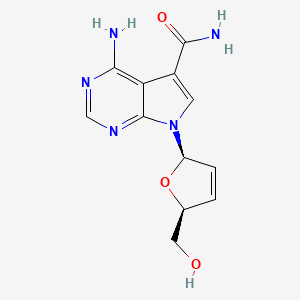

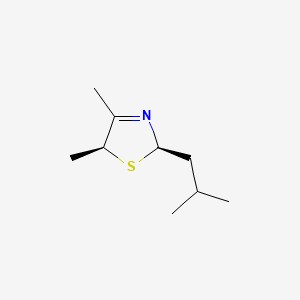
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
